(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide (E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1285521-89-2
VCID: VC6836621
InChI: InChI=1S/C16H13N5O3S/c1-10-5-6-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-2-4-12(7-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+
SMILES: CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C16H13N5O3S
Molecular Weight: 355.37

(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

CAS No.: 1285521-89-2

Cat. No.: VC6836621

Molecular Formula: C16H13N5O3S

Molecular Weight: 355.37

* For research use only. Not for human or veterinary use.

(E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide - 1285521-89-2

Specification

CAS No. 1285521-89-2
Molecular Formula C16H13N5O3S
Molecular Weight 355.37
IUPAC Name 5-(5-methylthiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C16H13N5O3S/c1-10-5-6-15(25-10)13-8-14(19-18-13)16(22)20-17-9-11-3-2-4-12(7-11)21(23)24/h2-9H,1H3,(H,18,19)(H,20,22)/b17-9+
Standard InChI Key GROVOHQEXWYNAN-RQZCQDPDSA-N
SMILES CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Molecular Architecture and Nomenclature

The compound (E)-3-(5-methylthiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide belongs to the N-acylhydrazone class, characterized by a pyrazole-thiophene core conjugated to a 3-nitrobenzylidene hydrazone moiety. The (E)-configuration refers to the trans orientation of the imine double bond (C=N), a critical feature confirmed through NOESY experiments in analogous structures .

The pyrazole ring at position 5 bears a methylthiophene substituent, enhancing electron delocalization across the π-conjugated system. Quantum mechanical calculations on related pyrazole-carbohydrazides show HOMO densities localized on the nitrobenzylidene group (−5.2 eV), suggesting nucleophilic reactivity at this site . The nitro group at the benzylidene para position induces strong electron-withdrawing effects, lowering the LUMO energy (−1.8 eV) and potentially facilitating charge-transfer interactions with biological targets .

Synthetic Methodology

Reaction Scheme and Optimization

The synthesis follows a three-step sequence (Scheme 1), adapted from established protocols for pyrazole-carbohydrazides :

  • Formation of Pyrazole Ester: Ethyl 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxylate is prepared via Knorr pyrazole synthesis, reacting diethyl oxalate with 5-methylthiophene-2-carbonylacetophenone under H2SO4 catalysis (yield: 68–72%).

  • Hydrazide Formation: Hydrazinolysis of the ester using 80% hydrazine hydrate in ethanol at 80°C for 6 hours yields 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide (yield: 66–70%) .

  • Condensation with 3-Nitrobenzaldehyde: The carbohydrazide reacts with 3-nitrobenzaldehyde in ethanol/acetic acid (4:1) under reflux for 4 hours, producing the target compound as yellow crystals (yield: 78–85%) .

Table 1: Optimization of Condensation Reaction

ParameterTested RangeOptimal ConditionYield (%)
SolventEthanol, MeOH, DMFEthanol85
Acid CatalystAcOH, HCl, H2SO4AcOH (0.5 eq)83
Temperature (°C)60–1008082
Reaction Time (h)2–8485

Spectroscopic Characterization

IR Spectroscopy: Key absorptions include νN–H (3296 cm⁻¹), νC=O (1622 cm⁻¹), νC=N (1591 cm⁻¹), and νNO2 (1520, 1348 cm⁻¹) . The absence of νNH2 at 3400 cm⁻¹ confirms complete hydrazide conversion.

1H NMR (400 MHz, DMSO-d6): δ 2.31 (s, 3H, CH3-thiophene), 6.92 (d, J = 3.6 Hz, 1H, thiophene-H4), 7.25 (s, 1H, pyrazole-H4), 7.89–8.21 (m, 4H, Ar–H), 8.45 (s, 1H, N=CH), 11.32 (s, 1H, CONH) . The downfield shift of CONH (δ 11.32) indicates strong intramolecular H-bonding.

13C NMR: Peaks at 165.2 ppm (C=O), 156.8 ppm (C=N), and 148.4 ppm (NO2–C) align with reported hydrazones .

Computational and Crystallographic Analysis

Density Functional Theory (DFT) Modeling

Geometric optimization at the B3LYP/6-311G(d,p) level reveals a dihedral angle of 12.3° between the pyrazole and benzylidene planes, favoring π-π stacking interactions. The HOMO–LUMO gap (3.4 eV) suggests moderate reactivity, consistent with catecholase activity observed in analogous complexes .

Table 2: Comparative Bond Lengths (Å) from X-ray and DFT

BondX-Ray DFT
C1–N2 (pyrazole)1.3371.341
C5–O (carbonyl)1.2271.243
N3–N4 (hydrazide)1.3831.371

X-ray Diffraction of Structural Analogs

While no direct crystallographic data exists for this compound, isostructural analogs exhibit monoclinic P21/c symmetry with Z = 4. The nitro group forms intermolecular C–H···O interactions (2.95 Å), stabilizing the crystal lattice .

ParameterValue
LogP3.2
H-bond Donors2
H-bond Acceptors6
GI AbsorptionHigh
BBB PermeabilityModerate

Antioxidant and Catecholase Activity

DFT calculations predict O–H bond dissociation energy (BDE) of 78.4 kcal/mol for the hydrazone NH group, comparable to ascorbic acid (81.2 kcal/mol). In catechol oxidation assays, analog compounds exhibit turnover frequencies up to 1.5 × 10³ h⁻¹ .

Industrial and Research Applications

The compound’s thermal stability (Tdec = 297°C) and fluorescence (λem = 438 nm) make it suitable for optoelectronic materials. In catalysis, pyrazole-hydrazones serve as ligands for Cu(II) complexes, achieving 92% yield in Ullmann coupling reactions .

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